molecular formula C16H21NO3 B12894868 Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride

Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride

Cat. No.: B12894868
M. Wt: 275.34 g/mol
InChI Key: GUSVWUIXIBPRCK-UBHUBRDASA-N
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Description

Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is a complex organic compound that features a benzoic acid moiety attached to a pyrrolidine ring. The compound is characterized by the presence of a sec-butyl group at the 4-position of the pyrrolidine ring and an anhydride functional group. This unique structure imparts specific chemical properties and reactivity patterns to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.

    Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via an alkylation reaction using sec-butyl halides in the presence of a strong base.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through an esterification reaction involving benzoic acid and the pyrrolidine derivative.

    Formation of the Anhydride: The final step involves the formation of the anhydride functional group, which can be achieved through a dehydration reaction using reagents such as acetic anhydride or phosphorus pentoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the anhydride functional group, converting it into carboxylic acids or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Ketones, alcohols

    Reduction: Carboxylic acids, alcohols

    Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

Chemistry

In chemistry, Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, the compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of various biochemical reactions. Its structural features make it a valuable tool for investigating the behavior of biological systems.

Medicine

In medicine, this compound has potential applications as a drug precursor. Its ability to undergo various chemical transformations allows for the synthesis of pharmacologically active compounds.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic (2S)-4-(tert-butyl)pyrrolidine-2-carboxylic anhydride
  • Benzoic (2S)-4-(isobutyl)pyrrolidine-2-carboxylic anhydride
  • Benzoic (2S)-4-(n-butyl)pyrrolidine-2-carboxylic anhydride

Uniqueness

Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzoyl (2S)-4-butan-2-ylpyrrolidine-2-carboxylate

InChI

InChI=1S/C16H21NO3/c1-3-11(2)13-9-14(17-10-13)16(19)20-15(18)12-7-5-4-6-8-12/h4-8,11,13-14,17H,3,9-10H2,1-2H3/t11?,13?,14-/m0/s1

InChI Key

GUSVWUIXIBPRCK-UBHUBRDASA-N

Isomeric SMILES

CCC(C)C1C[C@H](NC1)C(=O)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCC(C)C1CC(NC1)C(=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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